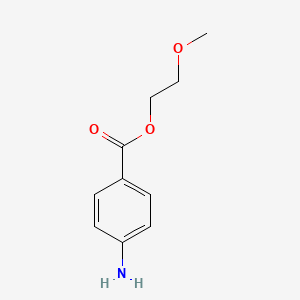

2-Methoxyethyl 4-aminobenzoate

Description

Overview of Aromatic Amine Ester Chemistry in Contemporary Academic Research

Aromatic amines are organic compounds that feature an amino group attached to an aromatic ring. researchgate.net Their chemistry is a cornerstone of organic synthesis, finding application in the creation of everything from pharmaceuticals to advanced materials. researchgate.net When an ester group is also present on the aromatic ring, the resulting aromatic amine ester possesses a unique combination of functional groups that allows for a diverse range of chemical transformations.

The amino group, being electron-donating, can activate the aromatic ring towards electrophilic substitution reactions. researchgate.net Meanwhile, the ester group can undergo nucleophilic acyl substitution. This dual reactivity makes aromatic amine esters valuable intermediates in the synthesis of more complex molecules. researchgate.netthieme-connect.com Research in this area often focuses on developing new synthetic methodologies, exploring the impact of different substituents on reactivity, and applying these compounds in various scientific fields. sioc-journal.cnmdpi.com

Academic Significance of 2-Methoxyethyl 4-aminobenzoate (B8803810) within Ester and Amine Research Paradigms

2-Methoxyethyl 4-aminobenzoate, with its characteristic 2-methoxyethyl group, is a subject of academic interest, particularly in the field of materials science. researchgate.nettandfonline.com The presence of the ether linkage in the ester chain introduces flexibility and potential for different intermolecular interactions compared to simple alkyl esters like methyl or ethyl 4-aminobenzoate. nih.govnih.gov

A notable area of research involving this compound is the synthesis of liquid crystals. researchgate.nettandfonline.com Researchers have synthesized homologous series of mesogenic compounds by condensing this compound with various aldehydes. researchgate.nettandfonline.com These studies investigate how the "broken" alkyl chain of the methoxyethyl group influences the mesomorphic properties, such as the formation of smectic and nematic phases. researchgate.nettandfonline.comias.ac.in

The synthesis of this compound itself is a standard esterification reaction between 4-aminobenzoic acid and 2-methoxyethanol (B45455). tandfonline.comias.ac.in This process has been described in the literature, with reported yields of around 67%. tandfonline.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68599-71-3 | fluorochem.co.uk |

| Molecular Formula | C10H13NO3 | fluorochem.co.uk |

| Molecular Weight | 195.218 g/mol | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | COCCOC(=O)c1ccc(N)cc1 | fluorochem.co.uk |

| InChI Key | KMPKLZWVMZJKDM-UHFFFAOYSA-N | fluorochem.co.uk |

| Melting Point | 58 °C | tandfonline.com |

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily concentrated on its application in the synthesis of liquid crystals and other functional materials. researchgate.nettandfonline.comias.ac.in Studies have explored its use as a precursor for azomesogens and Schiff's base esters, investigating the resulting mesomorphic behaviors. researchgate.nettandfonline.comias.ac.in

However, there appear to be knowledge gaps in other potential areas of application. For instance, while the broader class of aromatic amine esters has been investigated for pharmaceutical applications, specific research into the biological activity of this compound is less documented in the readily available literature. For example, a related compound, 2-Phenoxyethyl 4-aminobenzoate, has been noted for its potential antimicrobial and anesthetic properties. Similarly, other derivatives have been explored for their use in sunscreens. oup.com

Further research could explore the synthesis of novel derivatives of this compound and screen them for a wider range of biological activities. Additionally, more in-depth computational studies could provide a deeper understanding of its molecular properties and potential interactions with biological targets. While some derivatives like Ethyl 4-amino-3-fluoro-5-((2-methoxyethyl)amino)benzoate have been synthesized, a broader exploration of its chemical space remains an area for future investigation. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPKLZWVMZJKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223756-38-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223756-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90364502 | |

| Record name | 2-methoxyethyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68599-71-3 | |

| Record name | Ethanol, 2-methoxy-, 1-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68599-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxyethyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimized Reaction Pathways for 2 Methoxyethyl 4 Aminobenzoate

Esterification Routes for 2-Methoxyethyl 4-aminobenzoate (B8803810)

Esterification represents the most direct and commonly employed method for the synthesis of 2-Methoxyethyl 4-aminobenzoate. This class of reactions involves the formation of an ester from a carboxylic acid and an alcohol.

Classical Fischer Esterification Approaches Utilizing 4-Aminobenzoic Acid and 2-Methoxyethanol (B45455)

The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.netlibretexts.org In the context of this compound synthesis, this involves the reaction of 4-aminobenzoic acid (PABA) with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.net

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl group. Following a series of proton transfer steps, a molecule of water is eliminated, leading to the formation of the ester. researchgate.net

To drive the reversible Fischer esterification towards the product side and achieve high yields, it is common practice to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction, for instance, by azeotropic distillation. researchgate.net

Table 1: Representative Reaction Conditions for Fischer Esterification of 4-Aminobenzoic Acid with Alcohols

| Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |

| H₂SO₄ | Ethanol (B145695) | Reflux | 60-75 min | Not specified | researchgate.net |

| H₂SO₄ | Methanol | Reflux | 2 hours | 64% | orgsyn.org |

Note: The data in this table is based on the esterification of 4-aminobenzoic acid with other short-chain alcohols and serves as a model for the synthesis of this compound.

Exploration of Transesterification Processes and Associated Reaction Conditions

Transesterification, or the conversion of one ester to another, presents an alternative route for the synthesis of this compound. This process typically involves reacting an alkyl ester of 4-aminobenzoic acid, such as methyl or ethyl 4-aminobenzoate, with 2-methoxyethanol in the presence of a catalyst. google.comresearchgate.net

This method can be catalyzed by either acids (like H₂SO₄) or bases (like sodium methoxide). researchgate.net The reaction equilibrium can be shifted towards the desired product by using a large excess of 2-methoxyethanol or by removing the lower-boiling alcohol byproduct through distillation. google.com

Table 2: Key Parameters in Transesterification Reactions for Aminobenzoate Esters

| Catalyst Type | Reactant Alcohol | Key Conditions | Advantages | Reference |

| Acid (e.g., H₂SO₄) | Excess of new alcohol | High temperature, removal of byproduct | Versatile for various esters | researchgate.net |

| Base (e.g., alkoxides) | Excess of new alcohol | Anhydrous conditions | Faster reaction rates for unhindered esters | researchgate.net |

| Organometallic (e.g., Tetra(n-butoxide) titanium (IV)) | Poly(tetrahydrofuran) | 150-171°C, nitrogen sparge | High conversion for specific applications | google.com |

Development of Alternative Esterification Strategies for Enhanced Reaction Efficiency and Selectivity

To overcome the limitations of classical esterification methods, such as harsh reaction conditions and the need for a large excess of reactants, alternative strategies have been developed. These methods often offer higher yields, better selectivity, and milder reaction conditions.

The Mitsunobu reaction provides a powerful method for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry. organic-chemistry.orgorgsyn.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate anion of 4-aminobenzoic acid. orgsyn.org This method is particularly useful for substrates that are sensitive to acidic conditions. organic-chemistry.org

The Steglich esterification is another mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govprovinciajournal.com This approach is effective for the esterification of sterically hindered alcohols and acid-sensitive substrates. provinciajournal.com

Synthesis from Advanced Precursors and Analogues

The synthesis of this compound can also be approached by utilizing more advanced starting materials or by introducing the key functional groups in a stepwise manner.

Derivatization of Substituted 4-Aminobenzoic Acid Scaffolds

One strategy involves starting with a pre-functionalized 4-aminobenzoic acid derivative. For instance, beginning with 4-nitrobenzoic acid, one could first perform the esterification with 2-methoxyethanol under standard Fischer conditions. The resulting 2-methoxyethyl 4-nitrobenzoate (B1230335) can then be reduced to the target compound, this compound. A common method for the reduction of the nitro group in the presence of an ester is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents like indium in the presence of ammonium (B1175870) chloride. orgsyn.org

Another approach involves the protection of the amino group of 4-aminobenzoic acid, for example, by acetylation, before proceeding with the esterification. This can prevent unwanted side reactions involving the amino group. The protecting group can then be removed in a subsequent step to yield the final product.

Introduction of the 2-Methoxyethyl Moiety through Targeted Functionalization

An alternative to direct esterification is the targeted introduction of the 2-methoxyethyl group onto a pre-existing 4-aminobenzoate scaffold. This can be achieved through the N-alkylation of 4-aminobenzoic acid or its esters. However, direct N-alkylation can be challenging due to the possibility of multiple alkylations and side reactions.

A more controlled approach would involve the synthesis of substituted anilines where the 2-methoxyethyl group is introduced at a different position on the aromatic ring if a different isomer is desired. For the synthesis of the title compound, esterification remains the most direct method for introducing the 2-methoxyethyl group to the carboxylate.

Novel Synthetic Approaches and Catalytic Systems for this compound

The synthesis of this compound has traditionally relied on established methods such as Fischer-Speier esterification. However, recent advancements in organic synthesis have paved the way for novel approaches that offer improved efficiency, selectivity, and milder reaction conditions. These modern techniques often employ sophisticated catalytic systems to achieve the desired molecular architecture.

Application of Selective Palladium-Catalyzed Amination Reactions

The formation of the carbon-nitrogen (C-N) bond in this compound is a critical step in its synthesis. Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for constructing C-N bonds. wikipedia.orgacsgcipr.org This reaction involves the cross-coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst.

In the context of synthesizing this compound, a plausible synthetic route would involve the coupling of 2-methoxyethanol with a 4-halobenzoic acid derivative, followed by a palladium-catalyzed amination of the resulting ester. Alternatively, the amination of a 4-halobenzoic acid could precede the esterification step. The choice of ligands, such as bidentate phosphines (e.g., BINAP, DPPF), is crucial in these reactions as they influence the catalytic activity and substrate scope. wikipedia.org The development of sterically hindered ligands has further expanded the utility of this reaction to a wider range of amines and aryl partners.

While direct literature on the application of Buchwald-Hartwig amination for the synthesis of this compound is not abundant, the principles of this methodology are well-established for the synthesis of various aryl amines. wikipedia.org The reaction conditions are generally substrate-dependent, requiring careful optimization of the catalyst, ligand, base, and solvent.

Table 1: Key Components in Palladium-Catalyzed Amination for Aryl Amine Synthesis

| Component | Function | Examples |

| Palladium Pre-catalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, Buchwald's biaryl phosphine (B1218219) ligands |

| Base | Activates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide/Triflate | The electrophilic coupling partner. | Aryl bromides, aryl chlorides, aryl triflates |

| Amine | The nucleophilic coupling partner. | Primary and secondary amines, ammonia (B1221849) equivalents |

Investigation of Oxidative Ring-Opening Strategies for Benzoate (B1203000) Ester Formation

Oxidative ring-opening reactions represent an innovative, albeit less conventional, approach to the synthesis of esters. This strategy involves the cleavage of a cyclic precursor to generate a linear molecule with the desired functional groups. While the direct application of this method for this compound is not well-documented, the underlying principles can be extrapolated from related transformations.

For instance, the oxidative ring-opening of certain heterocyclic systems can yield functionalized aromatic compounds. scholaris.cascholaris.caresearchgate.net A hypothetical pathway for the synthesis of a benzoate ester could involve the oxidative cleavage of a suitably substituted cyclic ether or lactone. The reaction would likely require a potent oxidizing agent and a catalyst to direct the regioselectivity of the ring opening.

Research in this area has explored the oxidative ring-opening of benzothiazole (B30560) derivatives to acylamidobenzene sulfonate esters using reagents like magnesium monoperoxyphthalate. scholaris.cascholaris.caresearchgate.net While structurally different, this demonstrates the feasibility of cleaving heterocyclic rings to generate functionalized aromatic compounds. The development of catalytic systems that can selectively oxidize and open cyclic precursors to form benzoate esters remains an area of active research.

Optimization of Reaction Parameters and Purification in this compound Synthesis

The efficiency and cost-effectiveness of any synthetic process are highly dependent on the optimization of reaction parameters. For the synthesis of this compound, factors such as solvent choice, temperature, reaction time, and catalyst selection play a pivotal role in maximizing yield and purity.

Impact of Solvent Systems and Reaction Medium Engineering on Yield and Purity

The choice of solvent can significantly influence the rate and equilibrium of esterification reactions. In the context of Fischer esterification, which is a common method for preparing benzoate esters, the alcohol reactant (in this case, 2-methoxyethanol) can often serve as the solvent. Using an excess of the alcohol can shift the reaction equilibrium towards the product side, thereby increasing the yield.

The polarity of the solvent can also affect the solubility of reactants and the stability of intermediates. For palladium-catalyzed reactions, solvents such as toluene, xylene, and 1,4-dioxane (B91453) are frequently employed. acsgcipr.org The selection of an appropriate solvent system is crucial for ensuring that all components of the reaction remain in the solution phase and that the catalyst remains active.

Influence of Temperature, Pressure, and Reaction Time on Process Control

Temperature is a critical parameter in the synthesis of this compound. For Fischer esterification, the reaction is typically carried out at reflux temperature to increase the reaction rate. The reaction time is also a key variable that needs to be optimized to ensure the reaction goes to completion without the formation of significant byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time.

In a laboratory setting for the synthesis of a similar compound, ethyl p-aminobenzoate (benzocaine), a gentle reflux is maintained for 60-75 minutes. researchgate.net The reaction is then cooled, and the product is isolated. The application of pressure is less common for this type of reaction unless volatile reactants are used.

Table 2: General Effect of Reaction Parameters on Esterification

| Parameter | General Effect on Reaction | Considerations for Optimization |

| Temperature | Higher temperatures generally increase the reaction rate. | Avoid temperatures that could lead to decomposition of reactants or products. |

| Pressure | Can be used to control the boiling point of volatile reactants. | Generally not a critical parameter for this synthesis under standard conditions. |

| Reaction Time | Longer reaction times can lead to higher conversion. | Optimize to prevent the formation of byproducts from side reactions. |

Selection and Optimization of Acidic and Basic Catalysts for Targeted Transformations

The choice of catalyst is fundamental to the successful synthesis of this compound. In Fischer esterification, a strong acid catalyst is typically required. Concentrated sulfuric acid is a common choice, as it acts as both a catalyst and a dehydrating agent, helping to drive the reaction to completion. researchgate.net However, because the substrate, p-aminobenzoic acid, contains a basic amino group, a stoichiometric amount of acid is necessary to neutralize the amine and still have a catalytic amount available for the esterification. researchgate.net

Alternatively, transesterification reactions can be employed, which often utilize different types of catalysts. For the synthesis of aminobenzoate esters, various transesterification catalysts can be used.

The use of basic catalysts is more relevant to the palladium-catalyzed amination routes discussed earlier. In these reactions, a base is essential to facilitate the catalytic cycle. The choice of base, such as sodium tert-butoxide or potassium carbonate, can significantly impact the reaction's efficiency and needs to be carefully selected based on the specific substrates and catalyst system being used.

Advanced Purification and Isolation Techniques

Following the synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, advanced purification and isolation techniques are necessary to obtain the compound at a high degree of purity. The selection of an appropriate purification strategy is critical and is typically guided by the polarity of the compound and the nature of the impurities. Techniques such as dry column flash chromatography and recrystallization are commonly employed for the purification of aromatic esters like this compound.

Dry Column Flash Chromatography

Dry column flash chromatography is a versatile and efficient technique for the purification of organic compounds. It is a variation of traditional column chromatography that utilizes air pressure to force the solvent through the stationary phase, leading to faster separation times. For a compound like this compound, which possesses moderate polarity due to the ester and amine functionalities, silica (B1680970) gel is a suitable stationary phase.

The process begins with the preparation of the column by dry packing silica gel. The crude this compound is then adsorbed onto a small amount of silica gel, a technique known as dry loading. This method is particularly advantageous for compounds that are not readily soluble in the initial, less polar eluent, as it prevents band broadening and improves separation efficiency.

The selection of the eluent system is crucial for achieving good separation. A common approach is to start with a non-polar solvent, such as hexane (B92381) or petroleum ether, and gradually increase the polarity by adding a more polar solvent, like ethyl acetate (B1210297). This gradient elution allows for the separation of compounds with a wide range of polarities. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Interactive Data Table: Illustrative Parameters for Dry Column Flash Chromatography of this compound

| Parameter | Value/Description | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for compounds of moderate polarity. |

| Sample Loading | Dry Loading | Prevents band broadening and improves resolution. |

| Eluent System | Hexane/Ethyl Acetate Gradient | Allows for the separation of impurities with varying polarities. |

| Gradient Profile | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate | Elutes non-polar impurities first, followed by the desired product. |

| Monitoring | Thin-Layer Chromatography (TLC) | To identify fractions containing the pure compound. |

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures. The principle relies on dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity to dissolve it at its boiling point. For this compound, a variety of solvents can be considered. Due to the presence of both polar (amine, ester) and non-polar (aromatic ring, ether) groups, a single solvent may not be ideal. In such cases, a mixed solvent system, or solvent pair, is often employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble.

A common strategy for aromatic esters is to use a polar solvent like ethanol or ethyl acetate as the "good" solvent and a non-polar solvent like hexane or water as the "poor" solvent. The impure compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals of this compound will form.

Interactive Data Table: Potential Solvent Systems for Recrystallization of this compound

| Solvent System (Good Solvent / Poor Solvent) | Rationale for Selection | Expected Outcome |

| Ethanol / Water | Ethanol readily dissolves the compound at elevated temperatures, while the addition of water decreases its solubility upon cooling. | Formation of well-defined crystals upon slow cooling. |

| Ethyl Acetate / Hexane | Ethyl acetate is a good solvent for the ester, and hexane acts as an anti-solvent to induce crystallization. | Effective removal of non-polar impurities that remain soluble in the hexane-rich mixture. |

| Toluene / Heptane (B126788) | Toluene can dissolve the aromatic compound at higher temperatures, and the addition of heptane reduces solubility. | Suitable for larger scale purifications, offering good crystal recovery. |

Chemical Reactivity and Transformation Mechanisms of 2 Methoxyethyl 4 Aminobenzoate

Reactions at the Aromatic Amine Functionality

The aromatic amine group in 2-Methoxyethyl 4-aminobenzoate (B8803810) is a versatile reaction center, enabling acylation, diazotization, oxidation, and reduction reactions.

Acylation Reactions Leading to Amide Derivatives (e.g., Schiff's Base Formation)

The primary amine of 2-Methoxyethyl 4-aminobenzoate readily undergoes acylation reactions. A notable example is the condensation reaction with aldehydes to form Schiff's bases (imines). This reaction typically involves heating the aminobenzoate with an appropriate aldehyde in a suitable solvent, often with acid or base catalysis.

For instance, two homologous series of mesogenic Schiff's base esters have been synthesized by condensing this compound with various 4-n-alkoxybenzaldehydes or 4-n-alkoxybenzoyloxybenzaldehydes. researchgate.net These reactions produce compounds with a central imine linkage, and their mesomorphic (liquid crystal) properties have been studied. researchgate.net

Table 1: Examples of Schiff's Base Formation from this compound

| Reactant (Aldehyde) | Product (Schiff's Base) |

|---|---|

| 4-n-Alkoxybenzaldehydes | 2-Methoxyethyl 4-(4′-n-alkoxybenzylidine)aminobenzoates |

Data sourced from a study on mesogenic Schiff's base esters. researchgate.net

Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis

The aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govunb.ca

The resulting diazonium salt is an important intermediate in the synthesis of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings. They are formed through a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine. anjs.edu.iquaeu.ac.ae This electrophilic aromatic substitution reaction is fundamental to the synthesis of a wide variety of azo dyes. nih.govanjs.edu.iq The specific color of the resulting azo dye depends on the chemical nature of the aromatic systems involved. unb.ca

Oxidation Pathways of the Amino Group, Including Formation of Nitro Derivatives

The amino group of an aromatic amine can be oxidized to a nitro group (–NO₂). Various oxidizing agents can be employed for this transformation. The catalytic oxidation of methyl 4-aminobenzoate, a related compound, has been studied using hydrogen peroxide. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the aromatic ring, making it more susceptible to nucleophilic attack. mdpi-res.commdpi.com

Reduction Reactions of Nitro Derivatives to Regenerate the Amine Functionality

The transformation of a nitro group back to an amino group is a fundamental reduction reaction in organic synthesis. masterorganicchemistry.com This process is crucial for synthesizing aromatic amines from their corresponding nitroaromatic precursors. jsynthchem.com A variety of reducing agents can be employed, including metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another common method for this reduction. masterorganicchemistry.com

The reduction of nitroaromatic compounds is a key step in many industrial syntheses, including the production of dyes and pharmaceuticals. jsynthchem.com For instance, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate can be achieved using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695). orgsyn.org

Reactions Involving the Ester Linkage

The ester group in this compound is susceptible to nucleophilic attack, most notably hydrolysis.

Hydrolysis of the Ester Bond under Acidic, Neutral, and Basic Conditions

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit typically at a slower rate.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Neutral Hydrolysis: In the absence of an acid or base catalyst, water can still act as a nucleophile to hydrolyze the ester. For some aminobenzoate esters, intramolecular general base catalysis by the neighboring amino group can enhance the rate of hydrolysis in the neutral pH range. iitd.ac.innih.gov Studies on 2-aminobenzoate (B8764639) esters have shown a pH-independent region for hydrolysis, suggesting such intramolecular catalysis. iitd.ac.innih.gov

Basic Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and less reactive towards the alcohol. The rate of alkaline hydrolysis can be influenced by the size and nature of the alkyl group of the ester. nih.gov

Table 2: Summary of Ester Hydrolysis Conditions

| Condition | Catalyst | Mechanism | Products |

|---|---|---|---|

| Acidic | H⁺ | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. | 4-Aminobenzoic acid and 2-Methoxyethanol (B45455) |

| Neutral | Water (can be intramolecularly catalyzed by the amine group) | Direct nucleophilic attack by water. iitd.ac.innih.gov | 4-Aminobenzoic acid and 2-Methoxyethanol |

Transesterification for Derivatization with Different Alcohol Moieties

Transesterification is a pivotal process for modifying the ester group of this compound, allowing for the synthesis of a diverse range of new ester derivatives. This reaction involves the exchange of the 2-methoxyethyl group with another alcohol moiety, typically in the presence of an acid or base catalyst.

The general reaction can be represented as: 4-H₂NC₆H₄COOCH₂CH₂OCH₃ + R-OH ⇌ 4-H₂NC₆H₄COOR + HOCH₂CH₂OCH₃

Under basic conditions, the mechanism proceeds via a nucleophilic acyl substitution pathway. An alkoxide, generated from the new alcohol (R-OH) by a base, attacks the carbonyl carbon of the ester. This is followed by the elimination of the 2-methoxyethoxide leaving group. masterorganicchemistry.com Acid-catalyzed transesterification, conversely, involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, facilitating attack by the incoming alcohol. masterorganicchemistry.com

The efficiency of transesterification is influenced by several factors, including the nature of the alcohol, the type of catalyst, temperature, and the removal of the 2-methoxyethanol byproduct to shift the equilibrium towards the product.

Table 1: Illustrative Examples of Transesterification of this compound with Various Alcohols This data is representative of typical transesterification reactions and is for illustrative purposes.

| Entry | Alcohol (R-OH) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 12 | 85 |

| 2 | Ethanol | NaOEt | Ethanol | 8 | 92 |

| 3 | Isopropanol | Ti(OⁱPr)₄ | Toluene | 24 | 78 |

| 4 | Benzyl alcohol | p-TsOH | Toluene | 18 | 88 |

Substitutional Reactions on the Aromatic Ring or the Methoxyethyl Chain

Beyond the ester group, both the aromatic ring and the methoxyethyl chain of this compound are susceptible to substitution reactions, although the reactivity of each is distinct.

The aromatic ring, activated by the electron-donating amino group (-NH₂), is primed for electrophilic aromatic substitution (EAS). The amino group directs incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the ester group, substitution will predominantly occur at the positions ortho to the amine. Common EAS reactions include halogenation, nitration, and sulfonation. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.

The methoxyethyl chain is generally less reactive. The ether linkage is stable under many conditions but can be cleaved by strong acids like HBr or HI. The primary carbon atoms of the ethyl group are not typically sites for substitution unless activated by adjacent functional groups, which is not the case here.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the kinetics of the reactions and identifying the transient species that are formed along the reaction pathway.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the transesterification of this compound, the reaction rate is dependent on the concentrations of the ester, the alcohol, and the catalyst.

For a typical acid-catalyzed transesterification, the rate law can often be expressed as: Rate = k[Ester][Alcohol][H⁺]

This indicates that the reaction is first order with respect to the ester, the alcohol, and the acid catalyst. Kinetic studies on similar esterification and transesterification reactions have elucidated the impact of steric hindrance in the alcohol and electronic effects of substituents on the aromatic ring. For instance, bulkier alcohols generally lead to slower reaction rates.

Table 2: Hypothetical Rate Constants for the Acid-Catalyzed Transesterification with Different Alcohols This data is illustrative and based on general principles of reaction kinetics.

| Alcohol | Relative Rate Constant (k_rel) |

| Methanol | 1.00 |

| Ethanol | 0.85 |

| Isopropanol | 0.32 |

| tert-Butanol | 0.05 |

The direct observation of reaction intermediates and transition states is challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling can provide a detailed picture of the reaction mechanism.

In the context of electrophilic aromatic substitution on the 4-aminobenzoate ring, the key intermediate is the arenium ion (or sigma complex). This positively charged species is formed when the electrophile attacks the aromatic ring. The stability of the arenium ion is a critical factor in determining the reaction rate and the regioselectivity of the substitution. For this compound, the amino group strongly stabilizes the arenium ion when the attack is at the ortho position through resonance.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These calculations can provide the geometries and energies of reactants, transition states, and intermediates. For instance, DFT calculations can model the tetrahedral intermediate in the transesterification reaction, helping to understand the energy barriers for the formation and breakdown of this key intermediate. Modern research into reactive intermediates often employs techniques like matrix isolation spectroscopy and laser flash photolysis to characterize these transient species. beilstein-journals.org

Spectroscopic and Structural Characterization in Academic Research of 2 Methoxyethyl 4 Aminobenzoate and Its Derivatives

Vibrational Spectroscopy Studies for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the 2-Methoxyethyl 4-aminobenzoate (B8803810) structure by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

The analysis of related compounds, such as ethyl 4-aminobenzoate and 4-aminobenzoic acid, provides a strong basis for assigning the expected vibrational frequencies in 2-Methoxyethyl 4-aminobenzoate. researchgate.netnih.gov The primary amino (-NH₂) group typically exhibits two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations. researchgate.net

A very strong absorption band is anticipated for the carbonyl (C=O) group of the ester, typically appearing in the range of 1680-1710 cm⁻¹. This position is influenced by conjugation with the aromatic ring. The C-O stretching vibrations of the ester and ether linkages are expected to produce strong bands in the fingerprint region, approximately between 1250-1300 cm⁻¹ for the aryl-ester C-O stretch and 1050-1150 cm⁻¹ for the alkyl C-O stretches of the ester and ether groups. Aromatic C=C ring stretching vibrations are typically observed as multiple bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3400 - 3500 | Medium-Strong |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 2960 | Medium |

| C=O Ester Stretch | Carbonyl (-COO-) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1580 - 1620 | Medium-Strong |

| N-H Scissoring | Primary Amine (-NH₂) | 1550 - 1650 | Medium |

| Aryl C-O Stretch | Ester Linkage | 1250 - 1300 | Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a unique "structural fingerprint" of a molecule based on light scattering rather than absorption. nih.govscitechdaily.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the carbon skeleton of aromatic compounds. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy for this compound would provide a distinct set of signals, each corresponding to a unique proton environment in the molecule. Based on data from analogous compounds like ethyl 4-aminobenzoate, a clear picture of the expected spectrum can be constructed. rsc.org

The aromatic region is expected to show a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene ring. The two protons ortho to the amino group (H-3, H-5) would appear as a doublet upfield (around 6.6 ppm) due to the electron-donating effect of the -NH₂ group. The two protons ortho to the ester group (H-2, H-6) would appear as a doublet downfield (around 7.8 ppm) due to the electron-withdrawing nature of the ester. rsc.org The protons of the primary amine (-NH₂) typically appear as a broad singlet.

The 2-methoxyethyl group would give rise to three distinct signals: a triplet for the protons adjacent to the ester oxygen (-COOCH₂-), another triplet for the protons adjacent to the ether oxygen (-CH₂OCH₃), and a sharp singlet for the methyl protons (-OCH₃).

Table 2: Predicted Proton (¹H) NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -NH₂) | ~ 6.6 | Doublet | 2H |

| Aromatic H (ortho to -COO-) | ~ 7.8 | Doublet | 2H |

| -NH₂ | ~ 4.2 (variable) | Broad Singlet | 2H |

| -COOCH₂- | ~ 4.4 | Triplet | 2H |

| -CH₂OCH₃ | ~ 3.7 | Triplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment.

For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically above 165 ppm. rsc.org The aromatic carbon attached to the amino group (C-4) would be shifted significantly upfield, while the carbon attached to the ester group (C-1) would be shifted downfield. The carbons of the 2-methoxyethyl group would appear in the aliphatic region of the spectrum.

Table 3: Predicted Carbon-13 (¹³C) NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~ 167 |

| C-4 (Aromatic, attached to -NH₂) | ~ 151 |

| C-2, C-6 (Aromatic) | ~ 131 |

| C-1 (Aromatic, attached to -COO-) | ~ 120 |

| C-3, C-5 (Aromatic) | ~ 114 |

| -COOCH₂- | ~ 70 |

| -CH₂OCH₃ | ~ 64 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the signals for -COOCH₂- and -CH₂OCH₃, confirming the connectivity of the ethyl fragment in the side chain. epfl.ch It would also show a correlation between the aromatic protons at positions 2 and 3 (and 5 and 6). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch An HSQC spectrum would be used to definitively assign each proton signal to its corresponding carbon atom. For example, it would link the proton signal at ~4.4 ppm to the carbon signal at ~70 ppm (-COOCH₂-), the aromatic proton signals to their respective aromatic carbon signals, and so on. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for piecing together the different fragments of the molecule and confirming the positions of non-protonated (quaternary) carbons. princeton.edu Key expected correlations for this compound would include:

A cross-peak between the -COOCH₂- protons (~4.4 ppm) and the ester carbonyl carbon (~167 ppm).

Correlations from the aromatic protons (H-2, H-6) to the carbonyl carbon (C=O) and the quaternary aromatic carbon C-4.

A correlation between the methyl protons (-OCH₃) and the adjacent methylene (B1212753) carbon (-CH₂OCH₃).

Together, these 2D NMR techniques provide irrefutable evidence for the complete and correct structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

In mass spectrometric analysis, esters typically undergo characteristic fragmentation, including cleavage of the bond next to the C=O group, resulting in the loss of the alkoxy group (-OR). libretexts.org For aminobenzoate esters specifically, competitive fragmentation pathways can include the loss of an alkyl radical or an alkene molecule upon activation. researchgate.net The presence of the aromatic ring often leads to strong molecular ion peaks due to its stability. libretexts.org

Based on these principles, the mass spectrum of this compound would exhibit a molecular ion peak and several key fragment ions. The fragmentation of a related compound, ethyl 4-aminobenzoate, shows a prominent molecular ion peak at m/z 165 and a significant fragment at m/z 120, corresponding to the loss of the ethoxy group. massbank.eu A similar pattern would be anticipated for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]+ | 195 |

| Loss of Methoxyethyl radical (•OCH2CH2OCH3) | 120 |

| Loss of Methoxyethoxy group (CH3OCH2CH2O•) | 136 |

| Fragment from cleavage at ether linkage [H2N-C6H4-CO-O-CH2CH2]+ | 164 |

Elemental Analysis for Verification of Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to verify its stoichiometric composition and purity. The molecular formula for this compound is C₁₀H₁₃NO₃.

In research, the consistency between experimental results from elemental analysis and the calculated molecular formula provides strong evidence for the successful synthesis of the target compound. znaturforsch.com

Table 2: Elemental Composition of this compound (C₁₀H₁₃NO₃)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.53 |

| Hydrogen (H) | 6.71 |

| Nitrogen (N) | 7.18 |

Chromatographic Techniques for Purity Assessment and Separation of Analytes

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. Techniques like GC-MS and HPLC are routinely employed for the analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. The GC column separates compounds based on their boiling points and interactions with the stationary phase, after which the mass spectrometer generates a mass spectrum for each eluted component.

This method is widely used for the comprehensive analysis of various organic compounds, including pesticides and metabolites. restek.com For aminobenzoic acid derivatives, GC-MS analysis often involves derivatization to increase volatility, for instance, by creating trimethylsilyl (B98337) (TMS) derivatives. hmdb.cahmdb.ca The resulting mass spectra provide detailed fragmentation data that aids in structural confirmation.

Table 3: Typical GC-MS Parameters for Analysis of Aminobenzoate Derivatives

| Parameter | Description |

|---|---|

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.cahmdb.ca |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is especially useful for compounds that are not sufficiently volatile or stable for GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aminobenzoate derivatives. ekb.eg

In academic and industrial settings, HPLC methods are developed to separate the main compound from any impurities or related substances. ekb.eg The separation of aminobenzoic acid isomers and their esters has been successfully achieved using various reversed-phase columns and mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.comhelixchrom.com Detection is typically performed using a UV detector, as the aromatic ring in these compounds provides strong UV absorbance.

Table 4: Representative HPLC Method Parameters for Aminobenzoate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or mixed-mode columns. helixchrom.com |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., water with 0.1% acid) and acetonitrile/methanol. ekb.eg |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry, often in the range of 250-305 nm. helixchrom.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic techniques, primarily single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. This analysis yields precise bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π–π stacking.

Table 5: Illustrative Crystallographic Data from Related Aminobenzoate Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(dimethylamino)ethyl 4-aminobenzoate | Monoclinic | P2₁/n | a = 9.981 Å, b = 12.347 Å, c = 10.161 Å, β = 101.45° | researchgate.net |

| Pyridin-4-ylmethyl 4-aminobenzoate | Monoclinic | P2₁/n | a = 9.981 Å, b = 12.347 Å, c = 10.161 Å, β = 101.45° | researchgate.net |

| Methyl-p-aminobenzoate | Monoclinic | P2₁/c | a = 8.5969 Å, b = 5.6053 Å, c = 15.5397 Å, β = 96.172° | researchgate.net |

Theoretical and Computational Studies on 2 Methoxyethyl 4 Aminobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules.

DFT studies are widely employed to determine the most stable conformations of molecules and to calculate their electronic properties. For aminobenzoate derivatives, DFT calculations with basis sets such as B3LYP/6-311++G(d,p) have been successfully used to optimize molecular geometries and predict stable conformers. A relaxed potential energy surface scan can identify the most stable geometry by analyzing the energy changes associated with the rotation of specific dihedral angles.

Table 1: Representative Calculated Electronic Properties for an Aminobenzoate Derivative (Illustrative)

| Property | Calculated Value |

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| Polarizability (a.u.) | ~100 - 120 |

| Hyperpolarizability (a.u.) | ~500 - 700 |

Note: The values in this table are illustrative and based on typical ranges for similar aminobenzoate compounds. Actual values for 2-Methoxyethyl 4-aminobenzoate (B8803810) would require specific calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. ethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acs.orgrsc.org

For aminobenzoate derivatives, the HOMO is typically localized over the aminophenyl moiety, indicating that this is the primary site for electrophilic attack. The LUMO is often distributed over the ester group, suggesting this as the site for nucleophilic attack. Time-dependent DFT (TD-DFT) can be used to calculate these orbital energies and predict electronic transition properties. nih.govresearchgate.net

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov This provides insight into the partial charges on each atom, which can be used to create a Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further aiding in the prediction of reactive sites for electrophilic and nucleophilic attack. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminobenzoate Derivative

| Orbital | Energy (eV) |

| HOMO | -6.0 to -5.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: These values are illustrative and based on typical ranges for similar aminobenzoate compounds. Specific calculations are needed for 2-Methoxyethyl 4-aminobenzoate.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the molecule in a solvent box (e.g., water), MD can reveal how the molecule behaves in a solution, including the flexibility of the methoxyethyl chain and the rotation of the ester group. These simulations can also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. While specific MD studies on this compound were not found, research on related compounds like p-aminobenzoic acid demonstrates the utility of MD in understanding solvation and protonation dynamics.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. The theoretical spectrum can be used to assign the vibrational modes of the experimental spectrum, providing a more detailed understanding of the molecule's vibrational properties. For aminobenzoate derivatives, characteristic vibrational modes include the N-H stretching of the amino group, the C=O stretching of the ester, and the C-O stretching of the ether and ester groups.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | ~3350 |

| Amino (N-H) | Asymmetric Stretch | ~3450 |

| Ester (C=O) | Stretch | ~1710 |

| Ether (C-O-C) | Asymmetric Stretch | ~1120 |

| Aromatic Ring | C-H Stretch | ~3050 |

Note: These are illustrative values based on typical ranges for the respective functional groups. Actual values require specific calculations for this compound.

Theoretical Modeling of Reaction Pathways and Energetic Profiles

Computational chemistry can be used to model the reaction pathways of chemical transformations, such as the hydrolysis of the ester group in this compound. By calculating the energies of reactants, transition states, and products, an energetic profile for the reaction can be constructed.

DFT calculations can be employed to locate the transition state structures and calculate the activation energies for different reaction mechanisms. For example, the hydrolysis of an ester can proceed through an acid-catalyzed or base-catalyzed mechanism. Computational modeling can help to determine the more favorable pathway under specific conditions. While no specific studies on the reaction pathways of this compound were identified, research on the hydrolysis of other aminobenzoate esters provides a methodological basis for such investigations. iitd.ac.in These studies often involve calculating the potential energy surface to map out the reaction coordinates and identify the lowest energy path from reactants to products.

Role As a Synthetic Intermediate in Advanced Materials and Organic Chemistry

Precursor for the Synthesis of Mesogenic Compounds and Liquid Crystalline Phases

The molecular structure of 2-Methoxyethyl 4-aminobenzoate (B8803810) makes it an excellent candidate for the synthesis of liquid crystals. The rigid aromatic core, combined with the flexible terminal methoxyethyl group, provides the necessary balance of rigidity and flexibility that is characteristic of many mesogenic molecules.

2-Methoxyethyl 4-aminobenzoate is a key reactant in the synthesis of novel Schiff's base esters, a class of compounds known for their liquid crystalline properties. These are typically synthesized through the condensation reaction of this compound with various aromatic aldehydes. tandfonline.comresearchgate.net

Two new mesogenic homologous series have been synthesized utilizing this method. tandfonline.comresearchgate.net

Series I: Formed by condensing this compound with different 4-n-alkoxybenzaldehydes. tandfonline.comresearchgate.net

Series II: Resulting from the condensation of this compound with 4-n-alkoxybenzoyloxybenzaldehydes. tandfonline.comresearchgate.net

The synthesis of these Schiff's base esters introduces a central linkage that, in conjunction with the methoxyethyl tail, gives rise to the observed mesomorphic behavior. tandfonline.comresearchgate.net

In addition to Schiff's bases, this compound is also used to create azomesogens. The synthesis of these compounds involves the diazotization of this compound, followed by a coupling reaction with phenol (B47542) to produce 2-Methoxyethyl 4-(4′-hydroxyphenylazo) benzoate (B1203000). ias.ac.in This intermediate can then be further modified. For instance, two new homologous series of azomesogens with a methoxyethyl tail have been synthesized from this intermediate. ias.ac.in In one series, the phenolic -OH group is alkylated, while in the other, it is esterified with a 4-n-alkoxybenzoyl group. ias.ac.in

The 2-methoxyethyl chain plays a significant role in determining the liquid crystalline properties of the resulting molecules. Studies on the homologous series of Schiff's base esters and azomesogens derived from this compound have provided valuable insights into these structure-property relationships. tandfonline.comresearchgate.netias.ac.in

In the case of the Schiff's base esters (Series I), where this compound is condensed with 4-n-alkoxybenzaldehydes, the lower homologues are non-mesogenic, while the higher homologues exhibit a Smectic A (SmA) mesophase. tandfonline.comresearchgate.net In Series II, derived from 4-n-alkoxybenzoyloxybenzaldehydes, all synthesized compounds display mesomorphism. tandfonline.comresearchgate.net The lower homologues in this series show an enantiotropic nematic phase, and as the alkoxy chain length increases, a Smectic A phase emerges and persists. tandfonline.comresearchgate.net

For the azomesogens, the two synthesized series also demonstrate distinct mesomorphic behaviors. ias.ac.in The first series, with an alkylated phenolic group, exclusively exhibits an enantiotropic Smectic A mesophase. ias.ac.in In contrast, the second series, with an esterified phenolic group, displays an enantiotropic nematic mesophase for all homologues, with a Smectic A phase appearing in the longer-chain derivatives. ias.ac.in The presence of the "broken" alkyl chain of the methoxyethyl group has been noted to adversely affect the thermal stability of the mesophase but does not eliminate mesomorphism. ias.ac.in

| Compound Series | Reactants | Observed Mesophases | Influence of Chain Length |

|---|---|---|---|

| Schiff's Base Esters (Series I) | This compound + 4-n-alkoxybenzaldehydes | Smectic A | Higher homologues exhibit SmA phase. |

| Schiff's Base Esters (Series II) | This compound + 4-n-alkoxybenzoyloxybenzaldehydes | Nematic, Smectic A | Lower homologues are nematic; SmA phase appears with increasing chain length. |

| Azomesogens (Series I) | Alkylated 2-Methoxyethyl 4-(4′-hydroxyphenylazo) benzoate | Smectic A | All members exhibit enantiotropic SmA phase. |

| Azomesogens (Series II) | Esterified 2-Methoxyethyl 4-(4′-hydroxyphenylazo) benzoate | Nematic, Smectic A | All members exhibit enantiotropic nematic phase; SmA phase appears in longer chain homologues. |

Building Block for Polymer Synthesis and Polymeric Materials

While direct polymerization of this compound is not extensively documented in the provided context, its structural motifs are found in various polymeric materials. For instance, polymers containing methoxyethyl groups, such as those derived from 2-methoxyethyl acrylate, are known. nih.gov Additionally, aromatic polyamides are synthesized from aminobenzoic acid derivatives. unifr.ch The bifunctional nature of this compound, with its amino and ester groups, suggests its potential as a monomer for the synthesis of polyesters and polyamides. The incorporation of the methoxyethyl group could impart desirable properties such as increased solubility and modified thermal characteristics to the resulting polymers.

Intermediate in the Construction of Complex Organic Molecules

The reactivity of the amino and ester functionalities in this compound makes it a valuable intermediate for the synthesis of more complex organic molecules.

Synthesis of Hybrid Structures with Tunable Properties

This compound has been successfully employed as a key precursor in the synthesis of thermotropic liquid crystals, a class of hybrid materials that exhibit both the properties of a liquid and a solid over a specific temperature range. The tunability of the properties of these materials is a direct result of the molecular design, where the this compound moiety plays a pivotal role.

Two new homologous series of mesogenic Schiff's bases have been synthesized by condensing this compound with different aromatic aldehydes. The general synthetic route involves the reaction of the primary amine group of this compound with the aldehyde group of a substituted benzaldehyde (B42025), forming an imine or Schiff's base linkage (-CH=N-).

Series I: 2-Methoxyethyl 4-(4′-n-alkoxybenzylidine)aminobenzoates

In this series, this compound is condensed with various 4-n-alkoxybenzaldehydes, where the alkyl chain length (n) is varied. The resulting compounds exhibit different liquid crystalline phases, and their transition temperatures can be tuned by altering the length of the alkoxy chain. For instance, the n-butoxy derivative of this series is non-mesogenic, meaning it does not display liquid crystalline behavior. However, as the length of the alkoxy chain increases, the higher homologues exhibit a smectic A (SmA) mesophase. researchgate.netresearchgate.net This demonstrates the direct influence of the molecular structure on the material's properties, allowing for the precise tuning of its mesomorphic behavior.

Series II: 2-Methoxyethyl 4″-[4-(4′-n-alkoxybenzoyloxy)benzylidene]aminobenzoates

This series involves the condensation of this compound with 4-(4′-n-alkoxybenzoyloxy)benzaldehydes. All twelve compounds synthesized in this series exhibit mesomorphism. researchgate.netresearchgate.net The lower homologues, from the methoxy (B1213986) to the n-octyloxy derivatives, display an enantiotropic nematic mesophase. The smectic A phase begins to appear from the n-propoxy derivative and continues up to the longest chain synthesized. researchgate.netresearchgate.net This again highlights the ability to tune the material's properties by systematically modifying the chemical structure.

The mesomorphic properties of these series are summarized in the interactive data tables below.

Table 1: Mesomorphic Properties of 2-Methoxyethyl 4-(4′-n-alkoxybenzylidine)aminobenzoates (Series I)

| Alkoxy Chain Length (n) | Mesophase Observed |

|---|---|

| 4 | Non-mesogenic |

| >4 | Smectic A (SmA) |

Table 2: Mesomorphic Properties of 2-Methoxyethyl 4″-[4-(4′-n-alkoxybenzoyloxy)benzylidene]aminobenzoates (Series II)

| Alkoxy Chain | Mesophase(s) Observed |

|---|---|

| Methoxy to n-Octyloxy | Nematic |

| n-Propoxy and higher | Nematic, Smectic A (SmA) |

Methodologies for Efficiently Incorporating this compound into Larger Molecular Architectures

The primary methodology for incorporating this compound into larger molecular architectures is through the reaction of its primary aromatic amine group. The condensation reaction to form Schiff's bases, as detailed in the previous section, is a prime example of an efficient method for creating larger, functional molecules.

Condensation Reaction to Form Schiff's Bases:

This reaction involves the nucleophilic addition of the primary amine of this compound to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form an imine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The general reaction scheme is as follows:

R-CHO + H₂N-Ar-COOCH₂CH₂OCH₃ → R-CH=N-Ar-COOCH₂CH₂OCH₃ + H₂O

Where R-CHO represents a substituted benzaldehyde and Ar represents the benzene (B151609) ring.

This methodology is highly efficient for creating the liquid crystalline structures discussed previously. The reaction conditions are generally mild, and the purification of the final products is straightforward. The versatility of this reaction allows for the synthesis of a wide range of Schiff's bases by simply varying the aldehyde reactant, leading to the creation of materials with diverse and tunable properties.

While the current documented applications primarily focus on the synthesis of liquid crystals via Schiff's base formation, the reactive nature of the primary amine and the ester group in this compound suggests its potential for incorporation into other types of larger molecular architectures. For instance, the amine group could potentially undergo acylation reactions to form amides, which are fundamental linkages in polyamides. Similarly, the ester group could be susceptible to transesterification reactions, allowing for its incorporation into polyester (B1180765) backbones. Further research into these alternative methodologies could expand the utility of this compound as a versatile synthetic intermediate in materials science and organic chemistry.

Degradation Studies and Environmental Fate in Controlled Research Settings

Chemical Degradation Pathways

Chemical degradation encompasses processes that alter the molecular structure of the compound through chemical reactions, primarily hydrolysis and oxidation.

The ester linkage in aminobenzoate derivatives is a primary site for hydrolytic cleavage. The hydrolysis of aminobenzoate esters can be significantly influenced by the position of the amino group on the benzene (B151609) ring. For instance, studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can act as an intramolecular general base catalyst, accelerating the hydrolysis rate by 50- to 100-fold compared to their 4-amino-substituted counterparts. nih.gov This reaction is pH-independent in the range of pH 4 to 8. nih.goviitd.ac.in In this mechanism, the amino group facilitates the attack of a water molecule on the ester's carbonyl carbon. iitd.ac.in

While this specific intramolecular catalysis does not occur in 4-aminobenzoate (B8803810) esters like 2-Methoxyethyl 4-aminobenzoate, they still undergo hydrolysis, typically through base-catalyzed or acid-catalyzed mechanisms, although at a slower rate than the 2-amino isomers in the neutral pH range. iitd.ac.in The process involves the nucleophilic attack of a hydroxide (B78521) ion (under basic conditions) or a water molecule (under acidic conditions) on the ester's carbonyl group, leading to the cleavage of the ester bond and the formation of 4-aminobenzoic acid and 2-methoxyethanol (B45455). The rate of this hydrolysis is dependent on factors such as pH and temperature. nih.govnih.gov

Oxidative degradation presents a significant pathway for the decomposition of this compound, particularly through the application of Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively mineralize recalcitrant organic pollutants. mdpi.comnih.govmdpi.com

Common AOPs applicable to the degradation of aromatic amines and esters include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV radiation to generate hydroxyl radicals, which are powerful, non-selective oxidizing agents. mdpi.comnih.gov

UV/Persulfate (PDS): UV irradiation of persulfate (S₂O₈²⁻) generates sulfate radicals (SO₄•⁻), which have a high redox potential and can efficiently degrade organic compounds. mdpi.com

Ozonation (O₃): Ozone can directly react with organic molecules or decompose to form hydroxyl radicals, particularly in combination with UV light or H₂O₂. mdpi.commdpi.com

In a study on the degradation of a similar compound, ethyl 4-aminobenzoate (Et-PABA), the UV/PDS system proved highly effective, removing 98.7% of the initial compound within 30 minutes. mdpi.com The degradation mechanism involves the attack of these radicals on the molecule, leading to hydroxylation of the benzene ring, cleavage of the ester bond, and oxidation of the amino group. mdpi.com These processes ultimately break down the parent compound into smaller, less complex molecules. nih.gov

Photolytic Degradation Investigations

Photolysis, or degradation by light, is a crucial environmental fate process for light-absorbing compounds like this compound.

Compounds containing a chromophore, such as the aminobenzoate structure, can absorb ultraviolet (UV) radiation, leading to their direct photolytic degradation. nih.gov Studies on p-aminobenzoic acid (PABA) and its esters show they absorb UV light, particularly in the UVB and UVC ranges, which can induce photochemical reactions. mdpi.com

For ethyl 4-aminobenzoate, direct photolysis under UV light (254 nm) accounts for a portion of its degradation, though the efficiency is significantly lower compared to AOPs. mdpi.com The primary mechanism in the direct photolysis of PABA involves the loss of a hydrogen atom from the amino group, forming an aminyl radical (PABA radical). mdpi.com This highly reactive intermediate can then participate in further reactions. For this compound, similar pathways can be expected, including cleavage of the ester bond or transformation of the amino group upon absorption of UV energy.

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (UV or visible) to generate reactive oxygen species. nih.govmdpi.com When the catalyst absorbs photons with energy exceeding its band gap, electron-hole pairs are generated. These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which then degrade the organic pollutant. unizg.hr

This technology has been shown to be effective for a wide range of organic compounds. mdpi.com The efficacy of the process depends on factors such as the type of catalyst, light intensity, pH, and the presence of other substances in the water. For instance, the degradation of the drug praziquantel (B144689) was found to be ten times faster using UV-C light with a TiO₂ catalyst compared to UV-A light. nih.gov The addition of an oxidant like H₂O₂ can further enhance the degradation rate by trapping the photogenerated electrons and producing more hydroxyl radicals. nih.govunizg.hr While specific studies on this compound are limited, the principles of photocatalysis suggest it would be an effective method for its degradation.

Identification and Characterization of Degradation By-products and Metabolites in Research Systems

The proposed degradation pathways involve two primary routes:

Hydroxylation: The direct attack of sulfate and hydroxyl radicals on the benzene ring leads to the formation of hydroxylated derivatives.

Ester Cleavage and Oxidation: Radicals can attack the ester group, causing the C–O bond to break, yielding 4-aminobenzoic acid. Further oxidation or removal of the amino group can then occur. mdpi.com

Based on this study, a table of potential degradation products for aminobenzoate esters can be compiled.

| Transformation Product (TP) ID | Proposed Structure/Modification from Parent Compound | Proposed Formation Pathway |

|---|---|---|